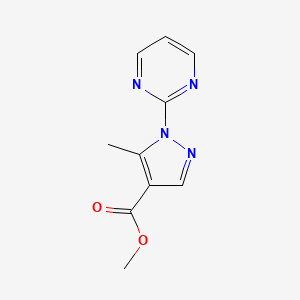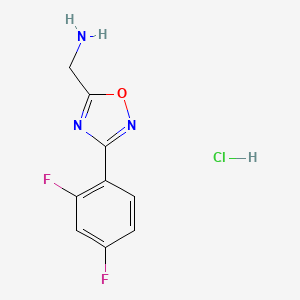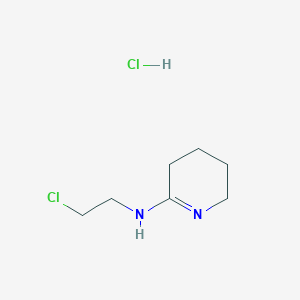
N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is a chemical compound that belongs to the class of chloroethylamines. This compound is characterized by the presence of a chloroethyl group attached to a tetrahydropyridine ring, which is further modified with an amine group. The hydrochloride form indicates that it is a salt, which enhances its solubility in water and other polar solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with a suitable precursor of the tetrahydropyridine ring. One common method involves the use of ethanolamine as a starting material, which undergoes a series of reactions including chlorination and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
化学反应分析
Types of Reactions
N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloroethyl group.
科学研究应用
N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride has several applications in scientific research:
作用机制
The mechanism of action of N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to the disruption of normal cellular functions. This can result in cell death or the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .
相似化合物的比较
Similar Compounds
N,N-bis(2-chloroethyl)amine hydrochloride: Another chloroethylamine with similar chemical properties but different biological activities.
2-chloroethylamine hydrochloride: A simpler compound with a single chloroethyl group, used as a precursor in the synthesis of more complex molecules.
Uniqueness
N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is unique due to its specific structure, which combines the chloroethyl group with a tetrahydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
N-(2-chloroethyl)-2,3,4,5-tetrahydropyridin-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2.ClH/c8-4-6-10-7-3-1-2-5-9-7;/h1-6H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBORWOHGLARAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)NCCCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
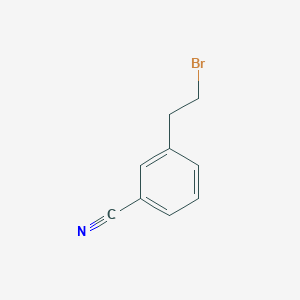
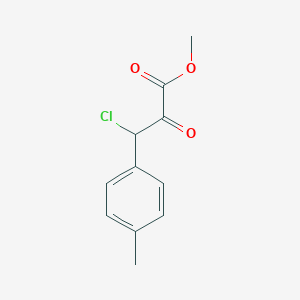
![4-[(Oxan-4-ylmethyl)amino]butan-2-ol](/img/structure/B7895908.png)
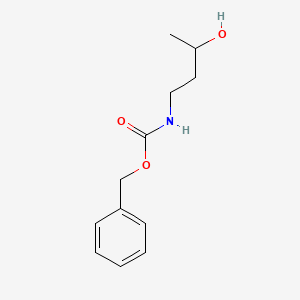
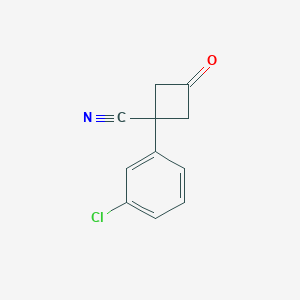
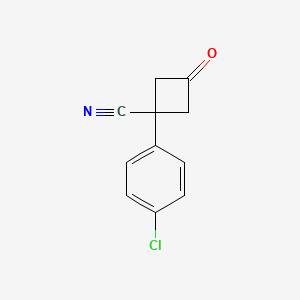
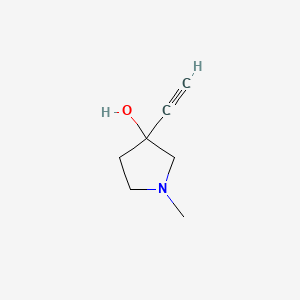

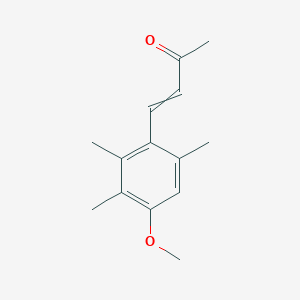
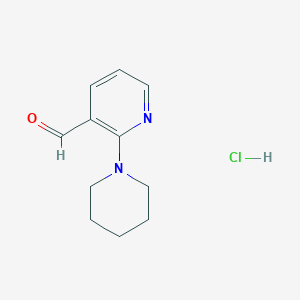
![5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B7895966.png)
![2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B7895979.png)
